molecular formula C33H34Cl2N4O7 B1684225 5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione CAS No. 119673-08-4

5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

Katalognummer: B1684225
CAS-Nummer: 119673-08-4
Molekulargewicht: 669.5 g/mol
InChI-Schlüssel: JSKFWUPVIZYJMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Becatecarin

Becatecarin emerged from efforts to overcome the limitations of rebeccamycin, a natural indolocarbazole antibiotic isolated from Nocardia aerocoligenes. Rebeccamycin’s poor aqueous solubility hindered clinical utility, prompting structural modifications in the 1990s. The addition of a diethylaminoethyl (DEAE) group at the C6 position yielded becatecarin, which demonstrated improved pharmacokinetic properties. Key milestones include:

  • 1999 : Synthesis and preclinical characterization of becatecarin’s DNA intercalation properties.
  • 2001 : Phase I clinical trials establishing dose-limiting hematologic toxicities and recommended Phase II doses.
  • 2004 : Initiation of a Phase III trial for hepatobiliary duct tumors, reflecting its orphan drug designation.
  • 2006 : Discontinuation of late-stage trials due to mixed efficacy outcomes, though it remains a reference compound for indolocarbazole research.

Classification within Indolocarbazole Glycosides

Becatecarin belongs to the indolo[2,3-a]pyrrolo[3,4-c]carbazole subclass, characterized by:

  • A bisindole core fused with a pyrrolocarbazole system.
  • A β-glycosidic bond at C12 linking a 4-O-methyl-D-glucopyranosyl moiety.
  • Structural features distinguishing it from related compounds:
Feature Becatecarin Rebeccamycin
C6 Substituent Diethylaminoethyl Hydrogen
Water Solubility High Low
Topo I Inhibition Yes Yes
Topo II Inhibition Moderate Minimal

Table 1: Structural and functional comparison with rebeccamycin.

Relationship to Parent Compound Rebeccamycin

Becatecarin retains rebeccamycin’s core pharmacophore but modifies its physicochemical and biological properties:

  • Enhanced DNA affinity : The DEAE group increases cationic charge, strengthening DNA intercalation (Keq = 2–6 × 105 M-1).
  • Dual topoisomerase inhibition : Stabilizes both Topo I-DNA cleavable complexes (IC50 = 0.28 μM) and Topo IIα at higher concentrations.
  • ABCG2 substrate : Unlike rebeccamycin, becatecarin is transported by the ABCG2 efflux pump, influencing resistance patterns.

Nomenclature and Identification Systems

Becatecarin is systematically identified through:

  • IUPAC Name : 1,11-Dichloro-6-(2-(diethylamino)ethyl)-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione.
  • Synonyms : BMS-181176, NSC 655649, XL119.
  • Regulatory Identifiers :
    • PubChem CID: 101524
    • DrugBank ID: DB06362
    • UNII: A60X6MBU6G.

Significance in Chemical Research

Becatecarin has contributed to multiple research domains:

  • Mechanistic studies : Elucidated conformational dynamics of indolocarbazole glycosides, particularly the "closed" vs. "open" states affecting DNA binding.
  • ABC transporter interactions : Served as a model substrate for characterizing ABCG2-mediated multidrug resistance.
  • Structure-activity relationships (SAR) : Informed the design of subsequent indolocarbazoles like LCS1269, which show improved potency and selectivity.
  • Synthetic chemistry : Inspired methods for regioselective glycosylation and DEAE group introduction.

Eigenschaften

IUPAC Name

5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34Cl2N4O7/c1-4-37(5-2)12-13-38-31(43)22-20-15-8-6-10-17(34)24(15)36-25(20)27-21(23(22)32(38)44)16-9-7-11-18(35)26(16)39(27)33-29(42)28(41)30(45-3)19(14-40)46-33/h6-11,19,28-30,33,36,40-42H,4-5,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKFWUPVIZYJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5C7C(C(C(C(O7)CO)OC)O)O)C(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34Cl2N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119673-08-4
Record name Rebeccamycin analog
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Arten von Reaktionen

Becatecarin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Die bei der Synthese und den Reaktionen von Becatecarin verwendeten Reagenzien umfassen:

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit Becatecarin gebildet werden, stehen typischerweise in Zusammenhang mit seiner Antikrebsaktivität, einschließlich der Spaltung von DNA und der Induktion von Apoptose in Krebszellen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural and Mechanistic Comparisons

The table below summarizes key differences between becatecarin and its analogs:

Compound Origin/Modifications Targets Mechanism Solubility Clinical Stage Key Indications
Becatecarin Semisynthetic; diethylaminoethyl group on rebeccamycin Topoisomerase I/II Dual inhibition via DNA intercalation and complex stabilization High (water-soluble) Phase II/III Bile duct tumors, leukemia
Rebeccamycin Natural product (bacterial bis-indole alkaloid) Topoisomerase I Weak catalytic inhibition; no kinase activity Low Preclinical N/A
Edotecarin Semisynthetic; modified sugar moiety on rebeccamycin Topoisomerase I Selective topo I inhibition; DNA damage induction Moderate Phase II Colorectal cancer
Staurosporine Natural product (indolocarbazole) Protein kinases (e.g., EGFR) Broad-spectrum kinase inhibition; mutant-selective EGFR targeting Low Preclinical Investigational (solid tumors)

Key Research Findings

  • Rebeccamycin vs. Becatecarin: Rebeccamycin lacks the diethylaminoethyl group, rendering it poorly soluble and less potent. Becatecarin’s structural modification confers dual topoisomerase inhibition, enhancing antitumor efficacy .
  • Edotecarin : Shares structural similarity with becatecarin but selectively inhibits topoisomerase I. Both compounds entered Phase II trials, but edotecarin’s development focused on colorectal cancer, whereas becatecarin targeted bile duct tumors .
  • Staurosporine : Despite structural resemblance, staurosporine inhibits kinases (e.g., EGFR mutants) rather than topoisomerases. Derivatives like 7-hydroxystaurosporine show mutant-selective EGFR inhibition, diverging from becatecarin’s DNA-targeted mechanism .

Pharmacological and Clinical Insights

  • Water Solubility: Becatecarin and edotecarin were engineered to overcome rebeccamycin’s poor solubility, facilitating intravenous administration .
  • Potency : N-6 alkylation in becatecarin improves potency and ADME properties compared to rebeccamycin .

Biologische Aktivität

Becatecarin, a water-soluble analog of rebeccamycin (NSC 655649), is a compound that has garnered attention for its potential as an anticancer agent. This article delves into the biological activity of becatecarin, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.

Becatecarin exhibits its biological activity primarily through the inhibition of topoisomerases I and II. These enzymes are crucial for DNA replication and transcription, making them significant targets in cancer therapy. In vitro studies have demonstrated that becatecarin can intercalate DNA, disrupting the normal function of these enzymes and leading to cell death in cancerous cells .

Key Findings:

  • Becatecarin stimulates ATPase activity in ABCG2, a protein associated with drug resistance in cancer cells. It competes with [^125I]-IAAP labeling of ABCG2 and inhibits ABCG2-mediated transport at higher concentrations (greater than 10 μM) .
  • The compound induces expression of ABCG2 in certain cancer cell lines, suggesting a complex interaction where it may both be transported by and influence the expression of this transporter .

Clinical Efficacy

Becatecarin has been evaluated in various clinical trials for its effectiveness against several types of cancers, including gastric cancer, breast cancer, and non-small cell lung cancer.

Phase I and II Clinical Trials

  • Phase I Trials : Initial studies indicated partial responses in patients with gastric cancer and adenocarcinoma of unknown origin. However, significant myelosuppression was observed as a common side effect .
  • Phase II Trials :
    • In a study involving children with solid tumors, only 4 out of 126 patients showed clinical benefit. The overall response rates were modest across various cancers including breast, renal cell, and colorectal cancers .
    • A notable combination therapy trial with oxaliplatin showed three partial responses among patients with esophageal, gallbladder, and hepatocellular carcinoma .

Case Studies

The following summarizes findings from relevant case studies that highlight the real-world application and outcomes associated with becatecarin:

Study Population Findings
Phase II trial in children126 patientsOnly 4 showed clinical benefit; significant myelosuppression noted.
Combination therapy with oxaliplatinVarious solid tumorsThree partial responses; mild to moderate toxicity observed.
Retrospective analysisGastric cancer patientsPartial responses documented; however, progressive disease was common .

Toxicity Profile

The safety profile of becatecarin has been characterized by several adverse effects:

  • Myelosuppression : A frequent occurrence leading to dose adjustments.
  • Cardiovascular Events : Instances of atrial fibrillation have been reported.
  • Gastrointestinal Symptoms : Nausea and fatigue were commonly noted among patients receiving treatment .

Q & A

Basic Research Questions

Q. How should experimental protocols for Becatecarin synthesis be designed to ensure reproducibility?

  • Methodological Guidance :

  • Provide step-by-step synthesis protocols, including reaction conditions (temperature, catalysts, solvents), purification methods, and characterization techniques (e.g., NMR, HPLC).
  • Include control groups (e.g., negative controls for byproduct analysis) and validate yields through triplicate experiments.
  • Reference established protocols from peer-reviewed literature and cite prior synthetic routes for Becatecarin analogs .
    • Data Requirements :
  • Tabulate reaction parameters (e.g., time, yield, purity) and spectral data (e.g., 1^1H/13^{13}C NMR shifts) for all intermediates and final products.

Q. What statistical approaches are recommended for analyzing Becatecarin’s bioactivity data?

  • Methodological Guidance :

  • Use dose-response curves (e.g., IC50_{50} calculations) with non-linear regression models.
  • Apply ANOVA for multi-group comparisons (e.g., cytotoxicity across cell lines) and report effect sizes with confidence intervals.
  • Validate assays using positive controls (e.g., reference inhibitors) and account for batch variability via normalization .

Q. How to formulate a hypothesis-driven research question for studying Becatecarin’s mechanism of action?

  • Methodological Guidance :

  • Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define scope. Example: “Does Becatecarin (Intervention) inhibit [specific enzyme] (Problem) more effectively than [existing drug] (Comparison) in [cell line] (Population), as measured by [assay metric] (Outcome)?”
  • Align hypotheses with gaps identified in literature reviews (e.g., unresolved enzymatic pathways) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for Becatecarin derivatives?

  • Methodological Guidance :

  • Perform comparative analysis of conflicting spectra (e.g., 1^1H NMR peak splitting discrepancies) using high-resolution instruments and deuterated solvents to rule out solvent effects.
  • Validate structural assignments via 2D NMR (e.g., COSY, HSQC) or X-ray crystallography.
  • Cross-reference data with computational models (e.g., DFT calculations for expected chemical shifts) .
    • Case Study :
  • A 2023 study resolved conflicting 13^{13}C NMR signals in a Becatecarin analog by correlating experimental data with in silico simulations, identifying a previously overlooked tautomeric form .

Q. What systematic review strategies are effective for synthesizing evidence on Becatecarin’s pharmacokinetic variability?

  • Methodological Guidance :

  • Conduct a PRISMA-compliant review: Define inclusion/exclusion criteria (e.g., in vivo studies with ≥10 subjects), search multiple databases (PubMed, Embase, Scopus), and use MeSH terms (e.g., “Becatecarin/pharmacokinetics”).
  • Assess bias via tools like Cochrane’s Risk of Bias 2.0 and perform meta-analysis if heterogeneity (I2^2) is <50% .
    • Data Synthesis :
  • Create a table comparing AUC, Cmax_{max}, and half-life across species, noting methodological disparities (e.g., dosing regimens, analytical techniques) .

Q. How to address contradictory findings in Becatecarin’s target selectivity across studies?

  • Methodological Guidance :

  • Replicate experiments under standardized conditions (e.g., uniform cell culture media, passage numbers).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate if discrepancies arise from contextual factors (e.g., tissue-specific expression) .
    • Example :
  • A 2024 study reconciled selectivity conflicts by demonstrating that Becatecarin’s off-target effects in hepatic cells were dose-dependent and absent in cardiac models .

Data Management & Reporting Standards

Q. What metadata standards are critical for sharing Becatecarin-related datasets?

  • Methodological Guidance :

  • Adhere to FAIR principles: Assign DOIs to datasets, provide machine-readable chemical structures (e.g., SMILES), and document experimental conditions using ISA-Tab format.
  • Include raw instrument files (e.g., .RAW for mass spectrometry) and processing scripts (e.g., Python/R code for statistical analysis) .

Q. How to structure a research paper on Becatecarin to meet journal-specific requirements?

  • Methodological Guidance :

  • Results Section : Present key findings concisely; use tables for comparative data (e.g., IC50_{50} values across analogs) and figures for mechanistic models.
  • Discussion : Link results to unresolved debates (e.g., conflicting hypotheses about Becatecarin’s metabolic stability) and propose validation experiments.
  • Supplemental Information : Archive synthetic procedures for >5 compounds, spectral validation data, and extended statistical analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Reactant of Route 2
Reactant of Route 2
5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.